molecular formula C17H19N3 B2482987 2-Ethylquinoline-4,6-diamine CAS No. 1092352-36-7

2-Ethylquinoline-4,6-diamine

Cat. No.: B2482987
CAS No.: 1092352-36-7
M. Wt: 265.36
InChI Key: UFDOKBKSHWLKIG-UHFFFAOYSA-N
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Description

2-Ethylquinoline-4,6-diamine is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Docking Analysis in Potential Human AKT1 Inhibitors

Research involving derivatives of 2-ethylquinoline-4,6-diamine has shown promising results in the synthesis of compounds that may inhibit human AKT1, an enzyme linked to cancer complications. Compounds synthesized from 2-chloroquinoline-3-carbaldehydes were evaluated for their inhibitory potential, with some derivatives demonstrating significant potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Chloroquine and Cancer Therapies

Chloroquine, closely related to the quinoline structure, has been studied for its potential in enhancing cancer therapies. Its ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents has been a focal point of research, suggesting its significant role in effective and safe cancer treatment strategies (Solomon & Lee, 2009).

Vicinal Diamines in Lysyl Oxidase Inhibition

Studies have shown that vicinal diamines, which are structurally similar to this compound, can act as irreversible inhibitors of lysyl oxidase, an enzyme involved in the crosslinking of collagen and elastin. This research is important for understanding the role of lysyl oxidase in tissue remodeling and related diseases (Gacheru, Trackman, Calaman, Greenaway, & Kagan, 1989).

Aquatic Toxicology of Alkyl-Quinolines

The toxicological profile of various alkyl-quinolines, including compounds similar to this compound, has been studied in aquatic environments. This research is crucial for assessing the environmental impact of quinoline derivatives (Birkholz, Coutts, Hrudey, Danell, & Lockhart, 1990).

Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids

The synthesis of 1-methylisoquinoline-3,4-diamine, structurally related to this compound, has been studied for its applications in forming fused pyrazine rings. This research contributes to the development of new compounds with potential biological activity (Deady & Quazi, 1992).

Catalysis in Hydroaminomethylation Reactions

Ionic diamine rhodium complexes, which could include this compound derivatives, have been used as catalysts in hydroaminomethylation reactions. This has implications for synthesizing various organic compounds, including tetrahydroquinolines (Okuro & Alper, 2010).

Antimalarial Drug Discovery

The compound class encompassing this compound has been explored in antimalarial drug discovery, particularly in identifying new targets and mechanisms for drugs to combat Plasmodium parasites (Flannery, Fidock, & Winzeler, 2013).

Properties

IUPAC Name

2-ethylquinoline-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2,12H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUEAAFEZCUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305531
Record name 4,6-Quinolinediamine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-36-7
Record name 4,6-Quinolinediamine, 2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Quinolinediamine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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